Einecs 224-344-8
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 224-344-8 is a unique identifier for a chemical substance registered under the EU's regulatory framework. The REACH regulation mandates systematic evaluation of EINECS chemicals, often using computational tools like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps .
Properties
CAS No. |
4318-03-0 |
|---|---|
Molecular Formula |
C8H19O4P.C4H11NO2 C12H30NO6P |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
dibutyl hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-3-5-7-11-13(9,10)12-8-6-4-2;6-3-1-5-2-4-7/h3-8H2,1-2H3,(H,9,10);5-7H,1-4H2 |
InChI Key |
ZSDHMZMBIAUNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.C(CO)NCCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 224-344-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed .
Scientific Research Applications
Einecs 224-344-8 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be utilized for investigating biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 224-344-8 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the compound’s structure and functional groups. Detailed studies on its mechanism of action are essential to understand how it exerts its effects in different applications .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Similarity and Read-Across Approaches
Structural analogs of EINECS 224-344-8 can be identified using PubChem 2D fingerprints and the Tanimoto similarity index (≥70% similarity threshold). For example:
- REACH Annex VI Table 3.1 compounds (1,387 labeled chemicals) serve as analogs for 33,000 unlabeled EINECS substances, demonstrating the "network effect" of similarity-based read-across methods. This approach allows toxicity predictions for large datasets using minimal labeled data .
Table 1: Key Metrics for Analog Identification
| Parameter | Value/Description | Source |
|---|---|---|
| Similarity threshold | Tanimoto index ≥70% | |
| Coverage efficiency | 1,387 labeled → 33,000 unlabeled | |
| Database used | EINECS inventory |
Physicochemical Property Space
The ERGO project compared 28 reference substances with 56,703 EINECS compounds, revealing significant overlap in bioavailability-related properties (e.g., logP, solubility). Compounds deviating from reasonable property ranges (e.g., extreme hydrophobicity) are flagged for further evaluation .
Table 2: Property Comparison Framework
| Property | ERGO Range | EINECS Range | Notes |
|---|---|---|---|
| logP (octanol-water) | 1.5–5.0 | 0.5–6.5 | Bioavailability-critical |
| Molecular weight | 200–500 Da | 150–600 Da | Impacts metabolic clearance |
| TPSA (Topological PSA) | 20–130 Ų | 10–150 Ų | Membrane permeability |
Toxicity Prediction Using QSAR Models
QSAR models developed for EINECS chemicals (e.g., chlorinated alkanes, mononitrobenzenes) predict acute toxicity to aquatic organisms based on hydrophobicity (log Kow) and in vitro/in silico data. Key findings include:
- Substituted mononitrobenzenes: Toxicity advisory tools guide model selection for specific log Kow ranges .
- Chlorinated alkanes : In vivo fish toxicity predicted using in vitro assays (R² = 0.85) .
- Organothiophosphates: Interspecies models link daphnid toxicity to fish toxicity (p < 0.05) .
Table 3: QSAR Model Performance
| Compound Class | Organism | Predictive Accuracy (AUC) | Limitation |
|---|---|---|---|
| Mononitrobenzenes | Algae, fish | 0.78–0.92 | Limited log Kow coverage |
| Chlorinated alkanes | Fish | 0.89 | Requires in vitro data |
| Organothiophosphates | Daphnids → fish | 0.81 | Species extrapolation |
Research Implications and Limitations
Advantages of Computational Methods
Q & A
Q. What are the key physicochemical properties of Einecs 224-344-8 that must be characterized prior to experimental design?
Methodological guidance: Prioritize properties such as solubility, stability under varying pH/temperature, and reactivity with common solvents. Use spectroscopic techniques (e.g., NMR, FT-IR) for structural verification and chromatography (HPLC, GC-MS) for purity assessment. Ensure consistency with literature protocols for comparable compounds to establish baseline data .
Q. How should researchers standardize characterization protocols for this compound to ensure reproducibility?
Adopt peer-reviewed methodologies for synthesis and analysis, explicitly detailing equipment calibration, solvent grades, and environmental controls (e.g., inert atmosphere for air-sensitive reactions). Cross-validate results using independent methods (e.g., X-ray crystallography alongside NMR) and document deviations from established protocols .
Q. What are the best practices for synthesizing this compound in laboratory settings?
Follow stepwise synthesis protocols with stoichiometric precision, including intermediate purification stages. Validate each step via melting point analysis, TLC, or mass spectrometry. For novel synthetic routes, provide comparative yields and side-product profiles against existing methods .
Advanced Research Questions
Q. How can researchers design controlled experiments to isolate the effects of this compound in multi-component systems?
Implement a factorial design to test interactions with co-solutes or catalysts. Use blocking variables (e.g., temperature gradients, concentration tiers) to minimize confounding factors. Employ statistical tools like ANOVA to differentiate compound-specific effects from systemic noise .
Q. What strategies are effective in resolving contradictory data on this compound’s reactivity across studies?
Conduct meta-analyses to identify methodological disparities (e.g., solvent polarity, catalyst loading). Replicate conflicting experiments under standardized conditions, incorporating error analysis (e.g., confidence intervals, propagation of uncertainty). Cross-reference raw datasets from published studies to trace discrepancies .
Q. How should researchers address ethical and data-sharing obligations when collaborating on this compound studies?
Establish data management plans (DMPs) outlining storage, access, and citation protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets. Acknowledge contributors explicitly in publications and specify citation requirements for derivative work .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships involving this compound?
Apply non-parametric models (e.g., LOESS regression) or machine learning algorithms (e.g., random forests) to capture complex trends. Validate models via bootstrapping or k-fold cross-validation. Report uncertainty metrics (e.g., prediction intervals) to contextualize findings .
Q. How can researchers ensure the replicability of long-term stability studies for this compound?
Use accelerated stability testing (e.g., Arrhenius-based degradation modeling) under controlled stressors (light, humidity). Archive aliquots at multiple timepoints for retrospective analysis. Publish raw degradation kinetics data and analytical parameters in supplementary materials .
Methodological Frameworks
Q. What steps are critical for integrating this compound into computational modeling studies?
Validate force fields or quantum-chemical parameters against experimental data (e.g., bond lengths, vibrational frequencies). Use docking simulations or MD trajectories to predict interaction mechanisms. Disclose software versions, convergence criteria, and boundary conditions to enable replication .
Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic understanding?
Systematically catalog studies by methodology, experimental conditions, and outcomes. Use tools like PRISMA for transparency. Highlight under-investigated areas (e.g., enantiomeric effects, eco-toxicological profiles) to justify novel hypotheses .
Data Management & Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data points in this compound studies?
Apply Grubbs’ test or Dixon’s Q-test to statistically justify exclusions. Report pre- and post-exclusion analyses to demonstrate robustness. Document outlier origins (e.g., instrumentation drift, contamination) to inform future protocols .
Q. How to balance brevity and completeness when reporting experimental details for this compound?
Adhere to journal-specific guidelines (e.g., Beilstein Journal’s 5-compound limit for main text). Use supplementary files for extensive datasets, ensuring hyperlinking and metadata clarity. For critical steps, provide video protocols or stepwise schematics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
